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molecular formula C7H6O2 B1626514 Benzoic acid-d CAS No. 406679-59-2

Benzoic acid-d

Cat. No. B1626514
M. Wt: 123.13 g/mol
InChI Key: WPYMKLBDIGXBTP-DYCDLGHISA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728159B2

Procedure details

The separated catalyst was added to a fresh batch of sodium bromate (0.3 g) and benzyl alcohol (0.216 g, 2 mmol) in acetonitrile:water (5:7, 12 ml). The above procedure was repeated to give benzoic acid as a white solid (0.21 g, 87%).
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.216 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
87%

Identifiers

REACTION_CXSMILES
Br([O-])(=O)=[O:2].[Na+].[CH2:6]([OH:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1>C(#N)C.O>[C:6]([OH:2])(=[O:13])[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
Br(=O)(=O)[O-].[Na+]
Name
Quantity
0.216 g
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Name
Quantity
12 mL
Type
solvent
Smiles
C(C)#N.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.21 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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